lithium(1+) 2-cyano-6-methylbenzoate
Description
Lithium(1+) 2-cyano-6-methylbenzoate is a lithium salt derived from 2-cyano-6-methylbenzoic acid. Its structure features a benzoate backbone substituted with a cyano (-CN) group at the 2-position and a methyl (-CH₃) group at the 6-position, coordinated to a lithium cation.
Key functional groups include:
- Carboxylate anion (COO⁻): Enhances solubility in polar solvents and participates in ionic interactions.
- Methyl group (-CH₃): Provides steric bulk and modest electron-donating properties.
Estimated molecular weight is ~167 g/mol (based on benzoate derivatives in ).
Properties
CAS No. |
2408964-55-4 |
|---|---|
Molecular Formula |
C9H6LiNO2 |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 2-cyano-6-methylbenzoate typically involves the reaction of 2-cyano-6-methylbenzoic acid with a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li2CO3). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Lithium(1+) 2-cyano-6-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The cyano group (-CN) can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group (-NH2) under appropriate conditions.
Oxidation Reactions: The methyl group (-CH3) can be oxidized to a carboxyl group (-COOH).
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-amino-6-methylbenzoate.
Oxidation: Formation of 2-cyano-6-carboxybenzoate.
Scientific Research Applications
Lithium(1+) 2-cyano-6-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Utilized in the development of advanced materials, including lithium-ion batteries and other energy storage devices
Mechanism of Action
The mechanism of action of lithium(1+) 2-cyano-6-methylbenzoate involves its interaction with various molecular targets and pathways. The lithium ion (Li+) can modulate the activity of enzymes and receptors, influencing cellular processes. For example, lithium is known to inhibit glycogen synthase kinase 3 (GSK-3), which plays a role in various signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Lithium Salts
Structural and Physicochemical Properties
The table below compares lithium(1+) 2-cyano-6-methylbenzoate with analogous lithium salts:
*Estimated values based on analogous compounds in .
Key Observations:
- Molecular Weight: The target compound falls within the mid-range (133–221 g/mol) of lithium salts, similar to imidazole-based derivatives but lighter than sulfonates .
- Hydrogen Bonding: The absence of H-bond donors (common in carboxylates) suggests lower polarity compared to sulfonates, which may reduce solubility in aqueous media .
Commercial and Industrial Relevance
- Market Presence: Bulk lithium compounds (carbonate, hydroxide) dominate EU trade due to battery industry demand . In contrast, the target compound and its analogs are niche chemicals, with supplier counts ranging from 1–6 ().
- Applications: While imidazole-derived salts may serve as ligands or ionic liquids, the cyano-methylbenzoate structure could find use in specialized catalysis or as a precursor for high-energy-density materials .
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